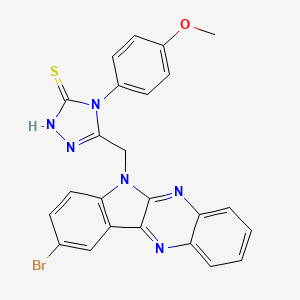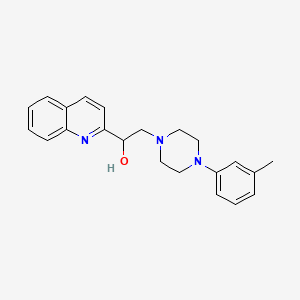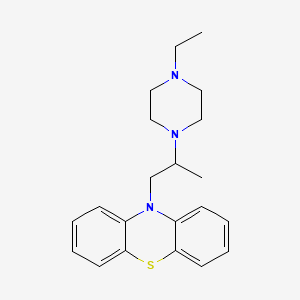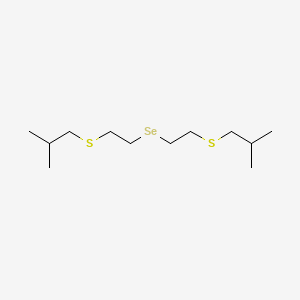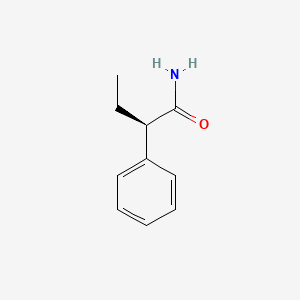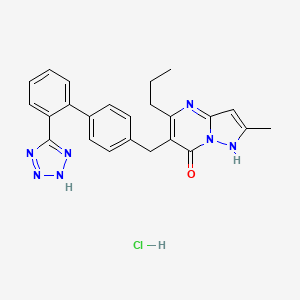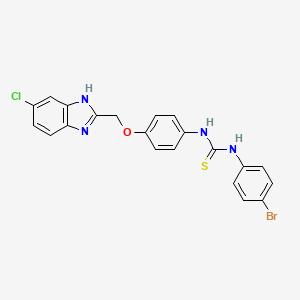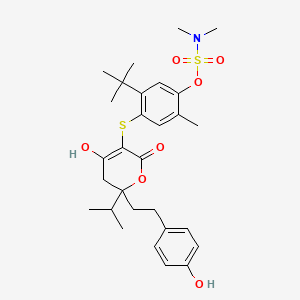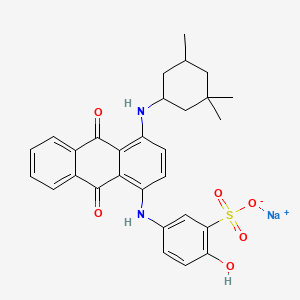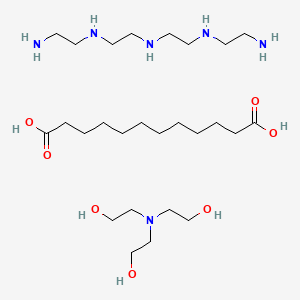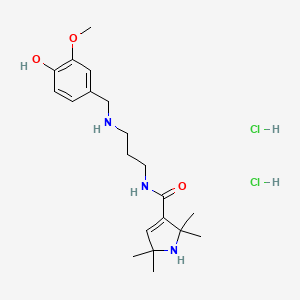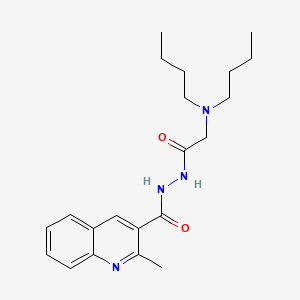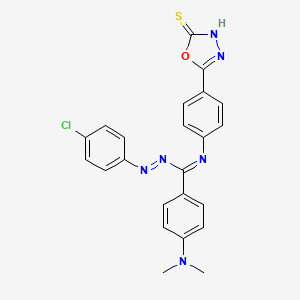
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-(dimethylamino)phenyl)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-(dimethylamino)phenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides with various reagents. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: Oxadiazoles can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of oxadiazoles can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the oxadiazole ring can be replaced with other functional groups.
Cyclization: Cyclization reactions with other heterocyclic compounds to form fused ring systems.
Common reagents used in these reactions include POCl3, KOH, ammonium thiocyanate, and various acid chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Agriculture: Oxadiazole derivatives have been explored as potential herbicides and insecticides.
Materials Science: These compounds are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, inhibiting their activity and thereby exerting their therapeutic effects. For example, some oxadiazole derivatives inhibit bacterial enzymes, leading to antibacterial activity . The molecular targets and pathways involved are specific to the biological activity being studied.
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds, such as:
1,3,4-Thiadiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
1,2,4-Triazoles: Another class of heterocyclic compounds with a different ring structure.
1,3,4-Oxadiazole-2-amines: Similar compounds with an amino group instead of a thione group.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their diverse biological activities and the ability to undergo various chemical reactions, making them versatile compounds for scientific research and industrial applications .
Properties
CAS No. |
122352-03-8 |
|---|---|
Molecular Formula |
C23H19ClN6OS |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-4-(dimethylamino)-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19ClN6OS/c1-30(2)20-13-5-15(6-14-20)21(27-26-19-11-7-17(24)8-12-19)25-18-9-3-16(4-10-18)22-28-29-23(32)31-22/h3-14H,1-2H3,(H,29,32) |
InChI Key |
AMPVDYSLFGDQLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


